molecular formula C6H8N2O B13175353 2-(Azetidin-3-YL)-1,3-oxazole

2-(Azetidin-3-YL)-1,3-oxazole

Cat. No.: B13175353
M. Wt: 124.14 g/mol
InChI Key: JCRCBLHMNOIMLW-UHFFFAOYSA-N
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Description

2-(Azetidin-3-YL)-1,3-oxazole is a heterocyclic compound that features both an azetidine and an oxazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-YL)-1,3-oxazole can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, which can then be further modified to incorporate the oxazole ring.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that prioritize cost-effectiveness and yield. The aza Paternò–Büchi reaction and aza-Michael addition are both suitable for large-scale synthesis due to their efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-YL)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

2-(Azetidin-3-YL)-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-YL)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s azetidine and oxazole rings allow it to bind to various enzymes and receptors, modulating their activity. This can result in a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine ring in 2-(Azetidin-3-YL)-1,3-oxazole.

    Oxazole: A five-membered ring containing both nitrogen and oxygen, similar to the oxazole ring in this compound.

    Pyrrolidine: Another four-membered nitrogen-containing ring, but with different chemical properties compared to azetidine.

Uniqueness

This compound is unique due to the combination of both azetidine and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-(azetidin-3-yl)-1,3-oxazole

InChI

InChI=1S/C6H8N2O/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2

InChI Key

JCRCBLHMNOIMLW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CO2

Origin of Product

United States

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